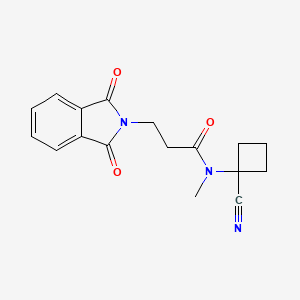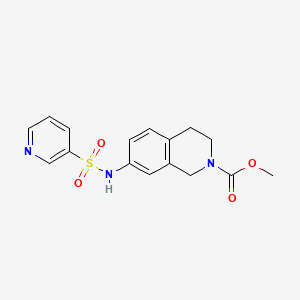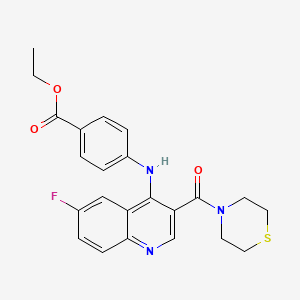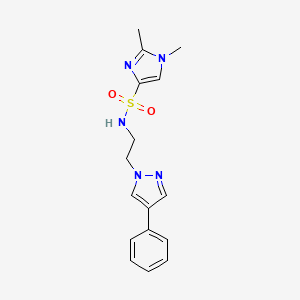![molecular formula C25H24N4O3S2 B2470687 N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 923682-52-4](/img/structure/B2470687.png)
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H24N4O3S2 and its molecular weight is 492.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Antimicrobial Activity
Benzothiazole derivatives have demonstrated potential in antimicrobial applications. Studies show that certain N-(benzo[d]thiazol-2-yl)acetamide derivatives have shown antimicrobial activity against various bacterial and fungal strains, suggesting a promising avenue for developing new antimicrobial agents. The synthesis of these compounds involves substituting benzothiazole derivatives, characterizing them through various spectral analyses, and assessing their antimicrobial activity, paving the way for novel treatments against resistant strains of bacteria and fungi (Anuse et al., 2019).
2. Tubulin Polymerization Inhibition and Anticancer Activity
Benzothiazole derivatives have been explored for their potential in cancer therapy. Specifically, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which share a structural similarity with benzothiazole compounds, have shown significant activity against Mycobacterium tuberculosis. Some of these compounds exhibited potent inhibitory concentrations against the pathogen, making them potential candidates for anti-tubercular agents. This highlights the therapeutic potential of benzothiazole and related compounds in targeting tubulin polymerization, a vital process in cancer cell division (Srinivasarao et al., 2020).
3. Molecular Docking and Anticancer Evaluation
Benzamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The design and synthesis of these compounds involve creating Schiff bases containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties. The compounds exhibited promising anticancer activity, with some showing GI50 values comparable to standard drugs. Molecular docking studies suggest these compounds could interact effectively with protein targets, indicating their potential as anticancer agents (Tiwari et al., 2017).
4. Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Compounds structurally related to benzothiazoles, specifically substituted benzamides, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrate significant kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in carcinoma models, indicating their potential application in cancer therapy by inhibiting angiogenesis and tumor growth (Borzilleri et al., 2006).
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-18-4-9-22-23(16-18)33-25(27-22)29(17-19-10-12-26-13-11-19)24(30)20-5-7-21(8-6-20)34(31,32)28-14-2-3-15-28/h4-13,16H,2-3,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVOZCZXJOLSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1,1-Difluoroethyl)cyclopropyl]methanol](/img/structure/B2470606.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2470609.png)

![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2470611.png)
![3-[[(2,3-dimethylanilino)-sulfanylidenemethyl]amino]-1H-indole-2-carboxylic acid ethyl ester](/img/structure/B2470612.png)


![1-{[1,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1H-imidazole](/img/structure/B2470619.png)



![(3,4-Dimethylphenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2470625.png)
